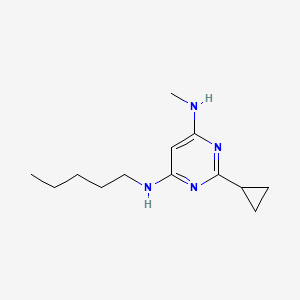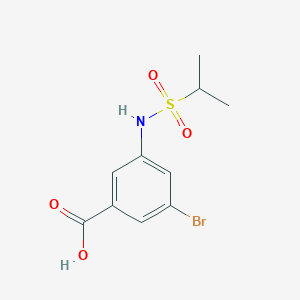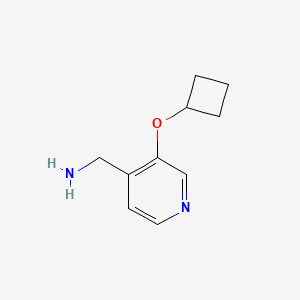![molecular formula C13H17N3 B1471728 (1-シクロペンチル-1H-ベンゾ[d]イミダゾール-5-イル)メタナミン CAS No. 1267326-50-0](/img/structure/B1471728.png)
(1-シクロペンチル-1H-ベンゾ[d]イミダゾール-5-イル)メタナミン
説明
(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
(1-シクロペンチル-1H-ベンゾ[d]イミダゾール-5-イル)メタナミンと同様の化合物を含むベンゾイミダゾール誘導体は、優れた抗がん活性を示すことがわかっています。 研究では、特定のベンゾイミダゾール化合物がHBL-100細胞株およびHeLa細胞株に対して活性があることが示されており、がん治療における可能性を示しています .
群体形成阻害
研究では、ベンゾイミダゾール誘導体が細菌の群体形成メカニズムの阻害に役割を果たす可能性があることが示されています。 これは、群体形成が細菌のコミュニケーションと病原性因子の産生に不可欠であるため、細菌の病原性と耐性という文脈において重要です .
機能性分子の合成
ベンゾイミダゾール誘導体を含む置換イミダゾールの位置選択的合成は、さまざまな日常的な用途で使用される機能性分子の作成に重要です。 この分野における進歩は、これらの化合物の合成化学における汎用性と有用性を強調しています .
医薬品合成
ベンゾイミダゾール誘導体は、医薬品の合成に使用されています。 これらの化合物は、医療における潜在的な用途と環境への影響が少ないことから、環境に優しい合成が注目されています .
金属有機構造体(MOF)
MOFの構造的多様性と制御された細孔率により、産業および科学的な用途にとって魅力的なものとなっています。 ベンゾイミダゾール誘導体は、ガス貯蔵、分離、触媒などの分野で潜在的な用途を持つ新規MOFの合成に使用されています .
作用機序
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Targets of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . The specific targets of these compounds can vary widely depending on their structure and the conditions under which they are used.
Mode of Action
The mode of action of imidazole derivatives can also vary widely. Some may interact with enzymes or receptors in the body, while others may interfere with the synthesis of essential biomolecules in pathogens .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some may inhibit the synthesis of certain proteins or nucleic acids, while others may alter signal transduction pathways .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can depend on many factors, including their chemical structure, the route of administration, and the individual’s metabolism .
Result of Action
The result of the action of imidazole derivatives can range from the killing of pathogens to the alleviation of symptoms of disease .
Action Environment
The action environment can greatly influence the efficacy and stability of imidazole derivatives. Factors such as pH, temperature, and the presence of other substances can all affect how these compounds behave .
生化学分析
Biochemical Properties
(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzimidazole core is known to interact with enzymes such as kinases and oxidoreductases, influencing their activity and stability . Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function. These interactions are crucial for its role in modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes involved in cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, influencing their structure and function. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can activate other enzymes by inducing conformational changes that enhance their activity. These molecular interactions are critical for its role in regulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals Long-term studies have shown that (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can have sustained effects on cellular function, including prolonged activation or inhibition of specific enzymes and signaling pathways
Dosage Effects in Animal Models
The effects of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modulation without causing harm. These dosage effects are crucial for determining the safe and effective use of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine in research and potential therapeutic applications.
Metabolic Pathways
(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties and activities . Additionally, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. These interactions are important for understanding its metabolic fate and potential effects on cellular function.
Transport and Distribution
The transport and distribution of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can bind to proteins in the cytoplasm and nucleus, affecting its distribution and accumulation within different cellular compartments. These transport and distribution properties are critical for its biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Additionally, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can be found in the cytoplasm and mitochondria, where it modulates cellular metabolism and signaling pathways. These subcellular localization properties are important for understanding its mechanism of action and potential effects on cellular function.
特性
IUPAC Name |
(1-cyclopentylbenzimidazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-8-10-5-6-13-12(7-10)15-9-16(13)11-3-1-2-4-11/h5-7,9,11H,1-4,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBXNRNKRYXORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2C=CC(=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-propylpentan-1-one](/img/structure/B1471647.png)












